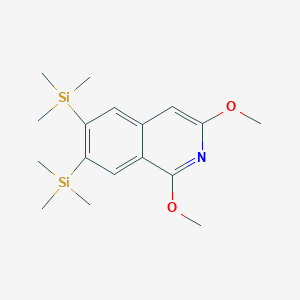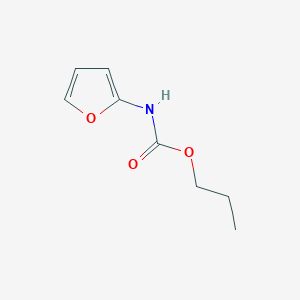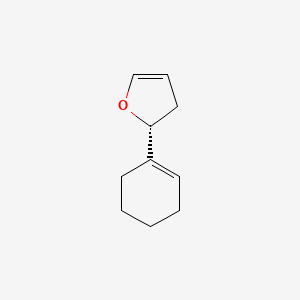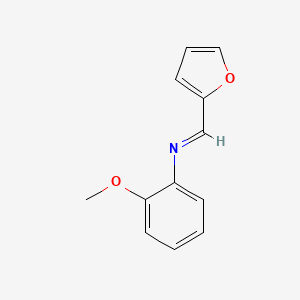
1,3-Dimethoxy-6,7-bis(trimethylsilyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethoxy-6,7-bis(trimethylsilyl)isoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of two methoxy groups and two trimethylsilyl groups attached to the isoquinoline core. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-6,7-bis(trimethylsilyl)isoquinoline can be achieved through various synthetic routes. One common method involves the reaction of 1,3-dimethoxyisoquinoline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
1,3-Dimethoxy-6,7-bis(trimethylsilyl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The isoquinoline core can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl groups.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of isoquinoline derivatives with different functional groups.
科学的研究の応用
1,3-Dimethoxy-6,7-bis(trimethylsilyl)isoquinoline has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 1,3-Dimethoxy-6,7-bis(trimethylsilyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A related compound with similar structural features but lacking the trimethylsilyl groups.
1,3-Dimethoxyisoquinoline: Similar to 1,3-Dimethoxy-6,7-bis(trimethylsilyl)isoquinoline but without the trimethylsilyl groups.
Uniqueness
This compound is unique due to the presence of both methoxy and trimethylsilyl groups, which can influence its chemical reactivity and biological activity. The trimethylsilyl groups can provide steric protection and enhance the compound’s stability, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
86854-63-9 |
|---|---|
分子式 |
C17H27NO2Si2 |
分子量 |
333.6 g/mol |
IUPAC名 |
(1,3-dimethoxy-6-trimethylsilylisoquinolin-7-yl)-trimethylsilane |
InChI |
InChI=1S/C17H27NO2Si2/c1-19-16-10-12-9-14(21(3,4)5)15(22(6,7)8)11-13(12)17(18-16)20-2/h9-11H,1-8H3 |
InChIキー |
VVRIAQQAOZBCJB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CC(=C(C=C2C(=N1)OC)[Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12895372.png)


![2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one](/img/structure/B12895383.png)



![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde](/img/structure/B12895403.png)


![Ethyl 4-{[(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoate](/img/structure/B12895415.png)
![N-(Butan-2-yl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12895419.png)
![5-{[(Oxan-2-yl)oxy]methyl}-1,3-dihydro-2-benzofuran](/img/structure/B12895425.png)
![2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12895432.png)
